6-Benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Description
6-Benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C24H26ClN3O4S and its molecular weight is 488. The purity is usually 95%.
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Scientific Research Applications
Solid State Conformations and Antidopaminergic Effects
The research by Högberg et al. (1986) discusses the X-ray structures of closely related benzamides, focusing on their solid-state conformations and distribution coefficients in relation to dopamine receptor models. This study is significant in understanding the structural differences impacting the interaction with dopamine receptors, which is relevant to the pharmacological profile of similar compounds, including 6-Benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride (Högberg, Rämsby, de Paulis, Stensland, Csöregh, & Wägner, 1986).
Synthesis and Characterization in Medicinal Chemistry
Talupur, Satheesh, and Chandrasekhar (2021) discuss the synthesis and characterization of related compounds, which are crucial steps in medicinal chemistry for developing new drugs. The study includes antimicrobial evaluation and docking studies, providing insights into the potential therapeutic applications of such compounds (Talupur, Satheesh, & Chandrasekhar, 2021).
Properties
IUPAC Name |
6-benzyl-2-[(3,4-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S.ClH/c1-30-18-9-8-16(12-19(18)31-2)23(29)26-24-21(22(25)28)17-10-11-27(14-20(17)32-24)13-15-6-4-3-5-7-15;/h3-9,12H,10-11,13-14H2,1-2H3,(H2,25,28)(H,26,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTSRFIDKLNDDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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